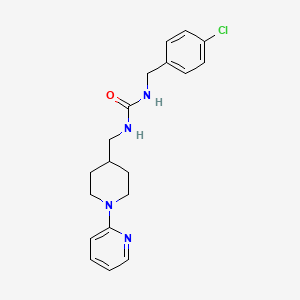
1-(4-Chlorobenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H23ClN4O and its molecular weight is 358.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Chlorobenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea, also known by its CAS number 1234953-42-4, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, as well as its interactions with various biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C19H23ClN4O, with a molecular weight of 358.9 g/mol. The compound contains a chlorobenzyl group, a piperidine moiety, and a pyridine ring, which are significant for its biological activity.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives of piperidine have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for similar compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 2,6-dipiperidino-1,4-dibromobenzene | 0.0039 | S. aureus |
| 2,4,6-tripyrrolidinochlorobenzene | 0.025 | E. coli |
| This compound | TBD | TBD |
Antifungal Activity
In addition to antibacterial properties, compounds with similar structural features have been evaluated for antifungal activity. Studies have demonstrated that certain piperidine derivatives exhibit antifungal effects against Candida species, with some compounds showing MIC values as low as 0.05–0.3 μg/mL against C. albicans . This suggests that the structural components of this compound could also confer antifungal properties.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microbial cells. For example, the presence of halogen substituents in related compounds has been correlated with enhanced antimicrobial activity due to their influence on the electronic properties and steric hindrance of the molecule . The urea linkage may also play a role in binding interactions with target enzymes or receptors.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of similar compounds in treating infections caused by resistant bacterial strains. For instance, research has shown that piperidine derivatives can disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to cell death .
Furthermore, the exploration of structure–activity relationships (SAR) has revealed that modifications to the piperidine or pyridine rings can significantly alter the biological efficacy of these compounds.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c20-17-6-4-15(5-7-17)13-22-19(25)23-14-16-8-11-24(12-9-16)18-3-1-2-10-21-18/h1-7,10,16H,8-9,11-14H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZCJONHULBADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














